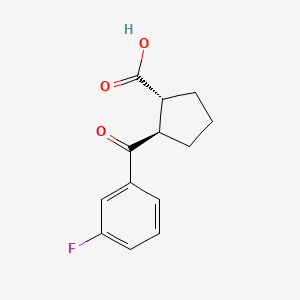

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRHYHQPXIURO-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641332 | |

| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-04-3 | |

| Record name | rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is designed for adaptability and scalability in a research and development setting. This document will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the critical parameters for success. The synthesis leverages a stereochemically defined precursor to ensure the desired trans configuration of the final product, a crucial aspect for its intended biological activity.

Introduction and Strategic Overview

The development of novel therapeutic agents often relies on the synthesis of complex molecular scaffolds. Substituted cyclopentane rings are prevalent motifs in a variety of biologically active compounds. The target molecule, this compound, possesses a unique combination of a stereochemically defined disubstituted cyclopentane core and a fluorinated benzoyl moiety. The trans stereochemistry is often critical for specific receptor binding and biological efficacy, while the fluorine atom can enhance metabolic stability and binding affinity.

The synthetic strategy outlined herein is a convergent approach, commencing with the preparation of a stereochemically pure cyclopentane precursor, followed by a key Friedel-Crafts acylation to introduce the 3-fluorobenzoyl group. This method is designed to provide unambiguous control over the relative stereochemistry of the two substituents on the cyclopentane ring.

Overall Synthetic Scheme

The proposed synthesis of this compound is a multi-step process that can be broadly divided into two main stages: the preparation of the key cyclopentane intermediate and the subsequent Friedel-Crafts acylation.

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Key Intermediates

Preparation of trans-Cyclopentane-1,2-dicarboxylic Anhydride

The synthesis begins with the commercially available trans-cyclopentane-1,2-dicarboxylic acid. The formation of the corresponding anhydride is a crucial step to differentiate the two carboxylic acid functionalities for the subsequent selective mono-esterification and acyl chloride formation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-cyclopentane-1,2-dicarboxylic acid (1.0 eq) and acetic anhydride (2.0 eq).

-

Heat the mixture to reflux (approximately 140°C) and maintain for 3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

-

The resulting crude trans-cyclopentane-1,2-dicarboxylic anhydride can be used in the next step without further purification.

Synthesis of Methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate

This two-step, one-pot procedure involves the regioselective opening of the anhydride with methanol to form a monoester, followed by the conversion of the remaining carboxylic acid to an acyl chloride.

Experimental Protocol:

-

To a solution of trans-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous methanol (5 mL per gram of anhydride) at 0°C, add a catalytic amount of sulfuric acid (0.05 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the methanol under reduced pressure.

-

To the crude monoester, add anhydrous dichloromethane (DCM) (10 mL per gram of starting anhydride) and thionyl chloride (1.5 eq).

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Stir the mixture at room temperature for 4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate, which should be used immediately in the next step.

Preparation of 3-Fluorobenzoyl Chloride

The acylating agent is prepared from 3-fluorobenzoic acid.

Experimental Protocol:

-

In a fume hood, suspend 3-fluorobenzoic acid (1.0 eq) in anhydrous toluene (5 mL per gram of acid).

-

Slowly add thionyl chloride (1.5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 110°C) and stir for 2-3 hours, monitoring the cessation of HCl gas evolution.[1]

-

Cool the reaction to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain 3-fluorobenzoyl chloride as an oily residue.[1] This should be used immediately.

Friedel-Crafts Acylation: The Core Reaction

The cornerstone of this synthesis is the Friedel-Crafts acylation, which forms the carbon-carbon bond between the cyclopentane ring and the fluorinated aromatic ring. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution.[2][3][4] The reaction is performed in an excess of fluorobenzene, which acts as both the reactant and the solvent. It is anticipated that the reaction will proceed with retention of the trans stereochemistry due to the steric hindrance of the existing ester group directing the incoming acylium ion to the less hindered face.

Caption: Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and an excess of fluorobenzene.

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve the crude methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate (1.0 eq) and 3-fluorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous fluorobenzene and add it to the dropping funnel.

-

Add the solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylate.

Final Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve the purified methyl trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Summary

| Step | Starting Material | Product | Reagents | Yield (Typical) |

| 1 | trans-Cyclopentane-1,2-dicarboxylic Acid | trans-Cyclopentane-1,2-dicarboxylic Anhydride | Acetic Anhydride | >95% (crude) |

| 2 | trans-Cyclopentane-1,2-dicarboxylic Anhydride | Methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate | 1. Methanol, H₂SO₄2. SOCl₂, DMF | >90% (crude) |

| 3 | 3-Fluorobenzoic Acid | 3-Fluorobenzoyl Chloride | SOCl₂ | >95% (crude) |

| 4 | Methyl trans-2-(chlorocarbonyl)cyclopentane-1-carboxylate & 3-Fluorobenzoyl Chloride | Methyl trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylate | AlCl₃, Fluorobenzene | 60-70% |

| 5 | Methyl trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylate | This compound | LiOH | 85-95% |

Conclusion

This technical guide has detailed a robust and logical synthetic route for the preparation of this compound. The strategy relies on the use of a stereodefined precursor to ensure the desired trans configuration, a critical parameter for its potential biological applications. The key Friedel-Crafts acylation step is a powerful method for C-C bond formation, and the provided protocols offer a solid foundation for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary depending on the scale and specific laboratory settings.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

YouTube. Friedel Crafts Acylation and Akylation. [Link]

-

YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-04-3), a novel small molecule with potential applications in drug discovery and development. As specific experimental data for this compound is not widely published, this document serves as a procedural guide for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies for determining the critical quality attributes of the active pharmaceutical ingredient (API), ensuring scientific integrity and regulatory alignment. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a strategic approach to generating a robust data package for this promising chemical entity.

Introduction: The Imperative for Rigorous Characterization

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior, influencing everything from its interaction with biological targets to its processability and stability in a final dosage form.[1][2] this compound represents such an NCE, whose potential is yet to be fully unlocked.

This guide is structured to provide a logical, first-principles workflow for the complete physicochemical evaluation of this molecule. We will proceed from establishing its fundamental identity to elucidating its thermal properties, solubility, acidity, and purity. Each section presents not only the "what" but the "why," grounding every experimental protocol in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

dot graph TD; A[Start: NCE Synthesis & Isolation] --> B{Identity Confirmation}; B --> C[Spectroscopic Analysis (NMR, MS, IR)]; B --> D[Elemental Analysis]; C --> E{Physicochemical Profiling}; D --> E; E --> F[Thermal Analysis (DSC/TGA)]; E --> G[Solubility Determination]; E --> H[pKa Measurement]; E --> I[Chromatographic Purity (HPLC)]; F --> J[Polymorph & Salt Screen]; G --> J; H --> J; I --> K{Stability Assessment}; J --> K; K --> L[End: Comprehensive Data Package];

end Caption: Overall workflow for NCE physicochemical characterization.

Chemical Identity and Structure

The foundational step in any characterization is the unambiguous confirmation of the molecule's identity and structure. All subsequent data is meaningless without this cornerstone.

| Property | Data | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 733741-04-3 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₃FO₃ | Calculated |

| Molecular Weight | 236.24 g/mol | Calculated |

| Chemical Structure |  | ChemDraw |

Note: The image is a placeholder representation.

Expertise & Experience: While the molecular formula and weight are calculated, they must be confirmed experimentally. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula by providing a highly accurate mass measurement. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for confirming the connectivity and stereochemistry (trans configuration) of the atoms.

Thermal Properties and Solid-State Characterization

The thermal behavior of an API is a critical quality attribute. It dictates manufacturing processes (e.g., drying, milling) and is a key indicator of purity and physical form. Differential Scanning Calorimetry (DSC) is the primary technique for this evaluation.[3]

| Parameter | Method | Anticipated Result | Justification |

| Melting Point (Tₒ) | DSC (USP <741>) | Sharp endotherm | Indicates the temperature of phase transition from solid to liquid. A sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔH) | DSC | Quantitative Value (J/g) | Energy required for melting. Varies between different crystalline forms (polymorphs). |

| Purity Assessment | DSC (Van't Hoff eq.) | >99.0% | Provides an orthogonal measure of purity based on melting point depression.[3][4] |

| Polymorphism | DSC, XRD, TGA | Single or multiple forms | Different crystal forms (polymorphs) have distinct thermal properties and can impact solubility and stability.[1][5] |

Protocol 3.1: Melting Point and Purity Determination by DSC

Causality: This protocol is designed according to USP <741> to ensure accurate and reproducible thermal data.[6][7] A slow heating rate (1-2 °C/min) is crucial to allow for thermal equilibrium, preventing an artificially high melting point reading. Purity is calculated via the Van't Hoff equation, which correlates the broadening of the melting peak to the mole fraction of impurities.[3] This method is absolute and requires no calibration standards for the impurity itself.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 1-3 mg of the powdered compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Maintain a constant nitrogen purge (50 mL/min) to create an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which is reported as the melting point (Tₒ).

-

Integrate the peak area to calculate the enthalpy of fusion (ΔH).

-

Utilize the instrument's software to perform a purity calculation based on the Van't Hoff model, analyzing the shape of the leading edge of the melt.

-

Aqueous Solubility

Solubility is a gatekeeper for bioavailability; an orally administered drug must dissolve to be absorbed.[8] The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.

dot graph TD; subgraph "Solubility Assessment Logic" A[Start: Compound Available] --> B{Early Discovery orLate Development?}; B -->|Early| C[Kinetic Solubility Screen(High-Throughput)]; B -->|Late| D[Equilibrium Solubility(Shake-Flask Method)]; C --> E{Soluble Enough forPrimary Assays?}; D --> F[Determine pH-Solubility Profile(pH 1.2, 4.5, 6.8)]; E -->|Yes| G[Proceed with Screening]; E -->|No| H[Flag for Formulationor Medicinal Chemistry Effort]; F --> I[BCS Classification]; I --> J[Inform Formulation Strategy]; end

end Caption: Decision workflow for solubility testing in drug development.

Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: This protocol adheres to the principles outlined for Biopharmaceutics Classification System (BCS) studies.[8] The pH range of 1.2 to 6.8 is chosen to mimic the physiological environment of the gastrointestinal tract.[9] Establishing equilibrium (typically 24-48 hours) is critical to ensure the measurement reflects the true thermodynamic solubility, not a transient, supersaturated state.

Methodology:

-

Media Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8.

-

Sample Addition: Add an excess amount of the solid API to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C. Agitate for 48 hours. Periodically check that solid material remains undissolved.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Withdraw an aliquot and immediately filter it through a 0.45 µm filter to remove undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method (see Section 6.0).

-

Confirmation: Measure the pH of the saturated solution at the end of the experiment to confirm it has not shifted significantly.

Acidity Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a carboxylic acid like the target compound, the pKa governs its charge state, which profoundly impacts its solubility, permeability across membranes, and receptor binding. Potentiometric titration is the most direct and accurate method for its determination.[10][11]

Protocol 5.1: pKa Determination by Potentiometric Titration

Causality: This method directly measures the change in pH as a function of added titrant (a strong base for an acidic analyte).[12][13] The pKa is found at the midpoint of the titration curve, where the buffer capacity of the analyte is maximal. Maintaining constant ionic strength is essential because ionic interactions in solution can subtly shift the apparent pKa.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water with a constant ionic strength (e.g., 0.15 M KCl).[12] Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.

-

Titration:

-

Place the solution in a jacketed vessel maintained at 25 °C.

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Using an auto-titrator, add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at exactly half the volume of the equivalence point.

-

Chromatographic Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing in the pharmaceutical industry.[14] A well-developed, stability-indicating HPLC method is required to separate the API from process impurities and degradation products.

| Parameter | Method | Acceptance Criterion | Rationale |

| Purity (Assay) | HPLC-UV | 98.0% - 102.0% | Ensures the drug substance contains the correct amount of the active ingredient.[15] |

| Related Substances | HPLC-UV | Any single impurity: ≤0.1%Total impurities: ≤1.0% | Controls impurities that may have their own pharmacological or toxicological effects.[16] |

| Stability | Stability-Indicating HPLC | No significant degradation | Confirms the method can separate degradants from the API, essential for shelf-life determination.[17][18] |

Protocol 6.1: Development of a Stability-Indicating HPLC Method

Causality: The goal is to develop a method that can resolve the main peak from all potential impurities and degradants. This is achieved by testing various stationary phases (columns), mobile phase compositions, and pH levels. Forced degradation studies, as mandated by ICH Q1A(R2), are performed to intentionally create degradation products to prove the method's resolving power.[19][20]

Methodology:

-

Initial Method Scouting:

-

Column: Start with a C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan).

-

Flow Rate: 1.0 mL/min.

-

-

Forced Degradation Studies:

-

Expose the API to a range of stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80 °C), and photolytic (ICH Q1B).

-

Aim for 5-20% degradation of the main peak.[20]

-

-

Method Optimization:

-

Inject samples from the forced degradation studies.

-

Adjust the gradient, mobile phase pH, or switch to a different column (e.g., Phenyl-Hexyl) to achieve baseline separation between the main peak and all degradation products.

-

-

Validation:

dot graph TD; A[Start: Optimized HPLC Method] --> B{Validation Parameter}; B --> C[Specificity(Forced Degradation)]; B --> D[Linearity & Range]; B --> E[Precision(Repeatability & Intermediate)]; B --> F[Accuracy(Spike/Recovery)]; B --> G[Robustness]; C --> H[Peak Purity Assessment]; D --> H; E --> H; F --> H; G --> H; H --> I[End: Validated Stability-Indicating Method];

end Caption: Logical flow for HPLC method validation per USP <1225>.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, multi-faceted endeavor. By systematically applying the authoritative methodologies detailed in this guide—from thermal analysis and solubility profiling to pKa determination and the development of a stability-indicating purity method—researchers can build a robust data package. This package is not merely a collection of values; it is the scientific foundation upon which informed decisions about the compound's potential for further development will be made. Adherence to these principles of causality, integrity, and authoritative grounding ensures that the generated data is reliable, reproducible, and fit for purpose in the rigorous landscape of pharmaceutical development.

References

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for new Drug Substances and new Drug Products: Chemical Substances . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

USP General Chapter <741> Melting Range or Temperature . United States Pharmacopeia. [Link]

-

USP General Chapter <1225> Validation of Compendial Procedures . United States Pharmacopeia. [Link]

-

Biopharmaceutics Classification System-Based Biowaivers M9 . U.S. Food and Drug Administration. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values . Analytical Chemistry Insights. [Link]

-

Guidance on Equilibrium Solubility Measurements for the Purpose of BCS-Based Biowaivers . World Health Organization (WHO). [Link]

-

Babić, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients . TrAC Trends in Analytical Chemistry. [Link]

-

Aaltonen, J., et al. (2009). Polymorphism and stabilization of amorphous drug substances . Journal of Pharmaceutical Sciences. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques . ISRN Pharmaceutics. [Link]

-

Purity Determination and DSC Tzero™ Technology . TA Instruments. [Link]

-

Baertschi, S. W., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation . Pharmaceutical Technology. [Link]

-

Potentiometric Titration for Precise Determination of pKa Values . DergiPark. [Link]

Sources

- 1. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. scielo.br [scielo.br]

- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ikev.org [ikev.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pharmtech.com [pharmtech.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. resolvemass.ca [resolvemass.ca]

- 21. ofnisystems.com [ofnisystems.com]

- 22. biospectra.us [biospectra.us]

solubility of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We delve into the molecular structure's influence on its physicochemical properties, outline the theoretical principles of solubility, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is a cornerstone of drug development.[1][2][3] It dictates the efficiency of crystallization processes, influences the choice of analytical methodologies, and ultimately governs the dissolution rate and bioavailability of the final drug product.[4][5]

This compound (CAS 733741-04-3) is a molecule of interest possessing a unique combination of functional groups that present a compelling case study for solubility analysis. Its structure contains a polar carboxylic acid, a moderately polar fluorobenzoyl ketone, and a nonpolar cyclopentane backbone. Understanding how this structural mosaic interacts with various organic solvents is paramount for its successful development and application. This guide will provide both the theoretical framework and the practical, step-by-step methodology to rigorously characterize its solubility profile.

Physicochemical & Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound:

-

Carboxylic Acid (-COOH): This is the most dominant polar feature. It is a strong hydrogen bond donor and acceptor, making the molecule acidic. This group suggests high solubility in polar, protic solvents (like alcohols) and basic aqueous solutions through salt formation.[6]

-

Fluorobenzoyl Group: The ketone carbonyl (C=O) is a hydrogen bond acceptor. The aromatic ring allows for π-π stacking interactions. The electronegative fluorine atom at the meta-position introduces a dipole moment, enhancing polarity and potentially altering interactions with polar solvents.

-

Cyclopentane Ring: This aliphatic core is nonpolar and hydrophobic. Its presence will contribute to solubility in less polar solvents.

-

'trans' Stereochemistry: The substituents are on opposite sides of the cyclopentane ring. This configuration can influence the efficiency of crystal lattice packing, which in turn affects the energy required to solvate the molecule, thereby impacting solubility.

Overall Polarity: The molecule presents a balance of polar and nonpolar characteristics. It is expected to be poorly soluble in highly nonpolar solvents like hexane and sparingly soluble in water, but show significant solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Theoretical Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7][8] It states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the carboxylic acid and the ketone group, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the fluorobenzoyl moiety and, to a lesser extent, the carboxylic acid. Solubility is expected to be moderate to high.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot hydrogen bond. They will primarily interact with the nonpolar cyclopentane ring via weaker van der Waals forces. Solubility is predicted to be very low.

Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, the isothermal equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[5][9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[1][2] The protocol below is a self-validating system designed for accuracy and reproducibility, adhering to principles of Good Laboratory Practice (GLP).[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at 25 °C.

Materials:

-

This compound (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Isothermal orbital shaker set to 25 °C ± 0.5 °C

-

Validated High-Performance Liquid Chromatography (HPLC) method for concentration analysis[10]

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Analytical balance, volumetric flasks, and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound (enough to ensure a solid phase remains at equilibrium, e.g., ~50 mg) to 5 mL of the selected solvent in a glass vial. The use of excess solid is crucial for achieving a true thermodynamic equilibrium.[1]

-

Replication: Prepare each solvent condition in triplicate to assess variability and ensure the robustness of the results.[10]

-

Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker set to 25 °C. Agitate the samples at a consistent speed (e.g., 150 rpm).

-

Time to Equilibrium: Equilibrium must be demonstrated. This is achieved by sampling at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating that the solution is saturated.[10] A 48-hour period is often sufficient for many organic systems.

-

Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the isothermal environment for at least 2 hours to allow excess solid to settle.

-

Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Filtration removes undissolved solid particles that would otherwise lead to an overestimation of solubility.[10]

-

Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

Validation of Solid Phase: After the experiment, recover the remaining solid from the vials and analyze it (e.g., by X-ray powder diffraction). This critical step verifies that the compound has not changed its crystalline form (polymorph) during the experiment, which would alter its solubility.[1]

Solubility Profile in Representative Organic Solvents

The following table presents an illustrative solubility profile for this compound, based on the theoretical principles discussed. This data serves as a predictive guide for solvent selection.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility at 25°C (mg/mL) | Rationale for Solubility |

| Methanol | Polar Protic | 5.1 | > 100 (Very Soluble) | Excellent H-bond donor/acceptor. Solvates both -COOH and C=O groups effectively. |

| Ethanol | Polar Protic | 4.3 | > 100 (Very Soluble) | Similar to methanol, strong hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | 5.1 | 50 - 100 (Freely Soluble) | Strong H-bond acceptor, interacts well with the ketone and carboxylic acid groups. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 20 - 50 (Soluble) | Moderate polarity and H-bond acceptor. Balances polar and nonpolar interactions. |

| Dichloromethane | Polar Aprotic | 3.1 | 10 - 20 (Soluble) | Can solvate polar groups via dipole-dipole interactions but lacks H-bonding.[11] |

| Acetonitrile | Polar Aprotic | 5.8 | 10 - 20 (Soluble) | High polarity but a weaker H-bond acceptor than acetone. |

| Toluene | Nonpolar | 2.4 | < 1 (Slightly Soluble) | Aromatic nature allows for some interaction with the benzoyl ring, but overall nonpolar. |

| n-Hexane | Nonpolar | 0.1 | < 0.1 (Insoluble) | Lacks any significant interaction mechanism with the polar functional groups. |

Conclusion and Strategic Implications

The solubility of this compound is governed by the interplay of its distinct functional groups. Its profile reveals high solubility in polar protic solvents like methanol and ethanol, and moderate to good solubility in polar aprotic solvents such as acetone and ethyl acetate. As predicted by its structure, solubility is severely limited in nonpolar solvents.

This technical guide provides a robust framework for the experimental determination of its solubility, emphasizing the importance of achieving thermodynamic equilibrium and validating the solid-state form. The insights and protocols presented here are crucial for making informed decisions in process chemistry, formulation development, and analytical method design, ensuring a more efficient and scientifically sound development pathway.[4][12]

References

- Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.

- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central.

- How to determine the solubility of a substance in an organic solvent? ResearchGate.

- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Publications.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.

- Solvent Selection - (API) Solubility. APC.

- Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- Solubility of Organic Compounds.

- Annex 4. World Health Organization (WHO).

- A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Thermodynamic Studies for Drug Design and Screening. National Institutes of Health.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid. BLDpharm.

- [Good laboratory practice of equilibrium solubility measurement]. PubMed.

- <1236> Solubility Measurements. USP-NF.

- This compound. ChemicalBook.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. approcess.com [approcess.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

Unlocking Therapeutic Potential: A Mechanistic and Methodological Exploration of Fluorinated Benzoylcyclopentanes

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the potential biological activities of fluorinated benzoylcyclopentanes, a novel chemical class with significant therapeutic promise. We will explore the foundational principles guiding the design of these compounds, from the rationale of fluorine substitution to synthetic strategies. The core of this document is a deep dive into hypothesized biological activities, including anticancer and antimicrobial effects, supported by detailed structure-activity relationship (SAR) analyses. Crucially, we provide robust, field-proven experimental protocols for the in vitro evaluation of these compounds, ensuring that researchers can rigorously test the hypotheses presented. This guide is structured not as a rigid template, but as a logical, causality-driven narrative designed to empower researchers in the rational design and evaluation of this promising compound class.

The Strategic Imperative for Fluorination in Drug Design

The Benzoylcyclopentane Scaffold: A Versatile Core

The cyclopentane ring offers a unique conformational profile, distinct from the more common cyclohexane, providing a three-dimensional vector for substituent placement that can be critical for precise receptor engagement.[3][4] When coupled with a benzoyl group, the resulting scaffold presents a rigid aromatic binding element and a flexible aliphatic component, a combination found in numerous biologically active molecules. This duality allows for the exploration of diverse binding pockets, making it an attractive starting point for library synthesis.

The Transformative Role of Fluorine

The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its molecular properties.[5][6] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom, yet its electronic influence is profound.[7] Key benefits of fluorination include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a compound's half-life and oral bioavailability.[8]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility, permeability, and receptor interactions.[9]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding site, leading to increased potency.[7]

-

Increased Lipophilicity and Permeability: Strategic placement of fluorine or trifluoromethyl groups can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB), a critical factor for CNS-targeted drugs.[10][11]

Rationale for Fluorinating Benzoylcyclopentanes: A Mechanistic Hypothesis

By combining the benzoylcyclopentane core with fluorine, we hypothesize the creation of a new class of compounds with enhanced "drug-like" properties. Fluorination of the benzoyl ring can alter its electronic properties, influencing interactions with aromatic residues in a binding pocket. Fluorination of the cyclopentane ring can lock the ring into specific conformations, reducing the entropic penalty of binding and potentially increasing selectivity for a given target. This dual approach provides a rich chemical space for generating novel therapeutic agents.

Synthetic Strategies and Workflow

The synthesis of fluorinated benzoylcyclopentanes requires a multi-step approach that combines the construction of the core scaffold with a precise fluorination strategy. The choice of when and how to introduce fluorine is a critical decision that impacts yield and isomeric purity.

General Synthesis Workflow

A generalized workflow involves either building the scaffold and then adding fluorine (late-stage fluorination) or using a fluorinated building block from the outset. Late-stage fluorination is often preferred as it allows for the rapid diversification of a common, non-fluorinated intermediate.

Caption: Generalized synthetic workflows for fluorinated benzoylcyclopentanes.

Recent advances in synthetic chemistry provide robust methodologies for these transformations. For instance, scalable approaches to fluoro-substituted bicyclo[1.1.1]pentanes and α-fluoroalkyl-substituted cyclopentanes demonstrate the feasibility of creating these building blocks.[9][12] Biocatalytic strategies are also emerging for the stereoselective synthesis of fluorinated cyclopropanes, a methodology that could potentially be adapted for cyclopentane systems.[13]

Potential Biological Activities & Mechanistic Insights

Based on the known activities of structurally related compounds and the established principles of medicinal chemistry, we can hypothesize several promising therapeutic applications for fluorinated benzoylcyclopentanes.

Anticancer Potential

Many successful anticancer agents function by inhibiting key cellular processes. The benzoylcyclopentane scaffold is well-suited to fit into the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

-

Hypothesized Mechanism: Kinase Inhibition The dysregulation of protein kinases is a hallmark of many cancers.[14] We hypothesize that fluorinated benzoylcyclopentanes could act as Type I kinase inhibitors, competing with ATP for binding. The benzoyl moiety can form hydrogen bonds with the hinge region of the kinase, while the fluorinated cyclopentane can occupy the adjacent hydrophobic pocket. Fluorine atoms can enhance this binding and improve selectivity.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

-

Structure-Activity Relationships (SAR) SAR studies are crucial for optimizing lead compounds.[15][16] For this class, key structural modifications to investigate would include:

-

Position of Fluorine on the Benzoyl Ring: Electron-withdrawing fluorine atoms can modulate the hydrogen-bonding capability of the carbonyl group.

-

Degree of Fluorination on the Cyclopentane Ring: Mono-, di-, and trifluoromethyl groups will have different steric and electronic effects.

-

Stereochemistry: The relative stereochemistry of substituents on the cyclopentane ring will be critical for optimal target engagement.

-

Antimicrobial Properties

The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antibiotics.[17] Certain structural motifs, such as cyclopentenones, have shown promising antimicrobial activity, particularly against Gram-positive bacteria like MRSA.[18]

-

Putative Mechanism of Action We hypothesize that fluorinated benzoylcyclopentanes could interfere with bacterial cell wall synthesis or inhibit essential enzymes like DNA gyrase. The increased lipophilicity conferred by fluorine may enhance the compound's ability to penetrate the bacterial cell wall.[7] SAR studies would focus on optimizing this penetration while maintaining potent inhibitory activity.

Experimental Protocols for In Vitro Evaluation

To empirically validate the hypothesized biological activities, rigorous and standardized in vitro assays are required. The following protocols provide a self-validating system for the initial screening and characterization of novel fluorinated benzoylcyclopentanes.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each fluorinated benzoylcyclopentane derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Objective: To determine the lowest concentration of a test compound that completely inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial inoculum in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after adding 50 µL of the inoculum to 50 µL of the drug dilution.[23]

-

Controls: Include a growth control well (no compound) and a sterility control well (no bacteria). A positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be run in parallel.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed with the naked eye.[21]

Data Interpretation and Future Directions

Summarizing and Comparing Biological Activity Data

The data generated from the in vitro assays should be systematically organized to facilitate SAR analysis. A summary table is an effective way to present this information.

Table 1: Hypothetical In Vitro Activity Data for Fluorinated Benzoylcyclopentane Analogs

| Compound ID | R1 (Benzoyl) | R2 (Cyclopentane) | IC50 (µM) vs. HCT-116 | MIC (µg/mL) vs. S. aureus |

| FBCP-01 | H | H | >100 | >128 |

| FBCP-02 | 4-F | H | 25.4 | 64 |

| FBCP-03 | H | 1-CF₃ | 15.8 | 32 |

| FBCP-04 | 4-F | 1-CF₃ | 1.2 | 4 |

| Doxorubicin | - | - | 0.5 | N/A |

| Ciprofloxacin | - | - | N/A | 1 |

This data is illustrative and for demonstration purposes only.

Lead Optimization and Conclusion

The initial screening results, as exemplified in Table 1, will guide the next phase of drug development. For instance, the hypothetical data suggests that fluorination at both the benzoyl and cyclopentane moieties (FBCP-04) synergistically enhances both anticancer and antimicrobial activity. Future work should focus on synthesizing analogs of the most potent hits to refine their activity, selectivity, and pharmacokinetic properties.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 7(2b), 207. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGde_43ff8eJKSaDJ0GDJuIakGp-wne-7OJTNsOO6-CjtwRnSPb7jVFE59Vlh2jOVPjSuX6ZY2reRf9c8ypnLvi8UVjsJCcdApnFaRPnuTy85x-yM8se_gJ6z7V2f3XByWQMELEbpbDj3W3nttDYTQpNBGM_P4hRgILUYOhTlmuvQUIL-EnW4M=]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [https://www.science.org/doi/10.1126/science.1131943]

- Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [https://www.ncbi.nlm.nih.gov/pubmed/16918461]

- Bentham Science Publishers. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [https://www.eurekaselect.com/article/13444]

- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [https://www.researchgate.net/publication/6959952_Fluorinated_Molecules_as_Drugs_and_Imaging_Agents_in_the_CNS]

- Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(1), 115-124. [https://www.ncbi.nlm.nih.gov/pubmed/21426082]

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [https://www.acs.org/content/acs/en/pressroom/presspacs/2013/acs-presspac-march-27-2013/the-growing-role-of-fluorine-in-medicines.html]

- Ina, M. A., & Mei, H. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5871. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420377/]

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [https://www.eurekaselect.com/article/96728]

- Bentham Science Publishers. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [https://www.benthamscience.com/article/13444]

- OIE (World Organisation for Animal Health). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [https://www.woah.org/fileadmin/Home/eng/Health_standards/aahm/2021/3.1_ANTIMICROBIAL_SUSCEPTIBILITY.pdf]

- BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents. [https://www.benchchem.com/application-notes/in-vitro-assay-development-for-novel-anti-cancer-agents]

- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [https://www.nhbs.com/antimicrobial-susceptibility-testing-protocols-book]

- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [https://www.woah.org/fileadmin/Home/fr/Health_standards/aahm/2012/chapitre_bacterial_antimicrobial_susceptibility.pdf]

- López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1319-1331. [https://www.researchgate.net/publication/273775196_A_Simple_and_Reliable_Approach_for_Assessing_Anticancer_Activity_In_Vitro]

- Beutler, J. A. (2011). Bioassays for anticancer activities. Methods in Molecular Biology, 691, 23-33. [https://www.semanticscholar.org/paper/Bioassays-for-anticancer-activities.-Beutler/32115167732d8478f7756f481c4021200155b493]

- Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-8. [https://iv.iiarjournals.org/content/19/1/1.long]

- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [https://www.nhbs.com/antimicrobial-susceptibility-testing-protocols-book]

- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 61(32), e202204735. [https://www.researchgate.net/publication/360492938_Fluorinated_Cycloalkyl_Building_Blocks_for_Drug_Discovery]

- Saleh, A., et al. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. Molecules, 27(23), 8567. [https://www.mdpi.com/1420-3049/27/23/8567]

- Younger, N., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK539714/]

- Mykhailiuk, P. K. (2020). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 59(31), 12533-12537. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7496468/]

- Long, Y., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 28(23), 7856. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10708302/]

- Wang, Z. J., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [https://pubmed.ncbi.nlm.nih.gov/38980072/]

- El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20112. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11186064/]

- Grygorenko, O. O., et al. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 87(2), 1019-1030. [https://www.researchgate.net/publication/357549666_a-Fluoroalkyl-Substituted_Cyclopentane_Building_Blocks_for_Drug_Discovery]

- Pinto, A., et al. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemistryOpen, 10(12), 1221-1225. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8651478/]

- Bobovskyi, B. V., et al. (2021). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/61c1b1b1f0a163182ad5e8b7]

- Li, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5556. [https://www.mdpi.com/1420-3049/27/17/5556]

- Tevyashova, A. N., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103. [https://pubmed.ncbi.nlm.nih.gov/38176358/]

- Vigorita, M. G., et al. (1992). Fluorocontaining D-cycloserines. Synthesis and in vitro evaluation of antimicrobial and antiviral activities. Il Farmaco, 47(6), 907-918. [https://pubmed.ncbi.nlm.nih.gov/1388608/]

- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig4_379204018]

- ResearchGate. (n.d.). Optimized biologically active fluorinated cycloalkane derivatives. [https://www.researchgate.

- ResearchGate. (n.d.). Examples of compounds having antimicrobial activity better than reference drugs. [https://www.researchgate.net/figure/Examples-of-compounds-having-antimicrobial-activity-better-than-reference-drugs_fig2_381559850]

- Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3077-3084. [https://pubmed.ncbi.nlm.nih.gov/18461947/]

- Fesenko, V., & Mshensky, R. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 28(19), 6825. [https://www.mdpi.com/1420-3049/28/19/6825]

- Drug Design Org. (n.d.). Structure Activity Relationships. [https://www.drugdesign.

- Malík, I., et al. (2022). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 27(19), 6432. [https://www.mdpi.com/1420-3049/27/19/6432]

- da Silva, A. C. G., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 27(21), 7434. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658390/]

- Bentham Science Publishers. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [https://www.eurekaselect.com/article/81817]

- Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. MedChemComm, 15(6), 1276-1285. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11135409/]

- Ragab, F. A., et al. (2022). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 27(19), 6549. [https://www.mdpi.com/1420-3049/27/19/6549]

- Yilmaz, I., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 10(10), e30848. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11094038/]

- Afantitis, A., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. [https://pubmed.ncbi.nlm.nih.gov/15975000/]

- Krumbholz, C., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(11), 2200216. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9804561/]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. pdb.apec.org [pdb.apec.org]

- 22. woah.org [woah.org]

- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

discovery and history of substituted cyclopentane carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Substituted Cyclopentane Carboxylic Acids

Introduction: The Enduring Significance of a Five-Membered Ring

Within the vast landscape of organic chemistry and drug discovery, certain molecular scaffolds emerge as "privileged structures"—frameworks that repeatedly appear in biologically active compounds. The substituted cyclopentane carboxylic acid is a quintessential example of such a scaffold. Its prevalence ranges from historically significant natural products to modern synthetic pharmaceuticals that have become standards of care. The conformational rigidity of the five-membered ring, combined with the versatile chemical handle of the carboxylic acid, provides an ideal platform for designing molecules with precise three-dimensional arrangements of substituents, enabling high-affinity interactions with biological targets.

This guide provides a comprehensive exploration of the , aimed at researchers, scientists, and drug development professionals. We will journey from the foundational synthetic efforts of the 19th century to the prostaglandin revolution that cemented the scaffold's importance, and finally to the cutting-edge synthetic methodologies and novel therapeutic applications of the 21st century. This narrative is not merely a chronological listing but an analysis of the scientific rationale and causality behind key discoveries and experimental choices that have shaped the field.

Part 1: Foundational Syntheses and Early Discoveries

The story of cyclopentane carboxylic acids begins not with a flash of biological insight, but with the methodical rigors of 19th-century synthetic chemistry. The first synthesis of a substituted cyclopentane dicarboxylic acid was reported by William Henry Perkin Jr. in 1887.[1] His approach, while laborious by modern standards, established a fundamental strategy for carbocyclic ring construction that would be refined for decades.

The initial challenge was the formation of the five-membered ring itself. Perkin's strategy involved the alkylation of a malonic ester with a dihalide, followed by a base-induced intramolecular cyclization. This work was pivotal, demonstrating that these seemingly complex cyclic systems could be constructed from simple acyclic precursors.

However, the true catalyst for intensive research into this scaffold came much later with the discovery of prostaglandins in the 1930s and the subsequent elucidation of their structures in the 1960s.[2] Prostaglandins, a family of lipid compounds derived from arachidonic acid, were found to possess a polysubstituted cyclopentane core and exhibit an astonishingly broad range of physiological activities. Their complex and stereochemically rich structures presented a formidable challenge that attracted the attention of the world's leading synthetic chemists, ushering in a new era for cyclopentane chemistry.

Part 2: The Prostaglandin Revolution and the Corey Synthesis

The total synthesis of prostaglandins represents a landmark achievement in organic chemistry. At the forefront of this effort was E.J. Corey, whose strategic and elegant approach, developed in the 1960s, not only conquered the prostaglandin challenge but also introduced new reagents and concepts that have become standard in modern synthesis. A central element of this strategy was the development of a key intermediate, now famously known as the "Corey Lactone."

The brilliance of the Corey Lactone lies in its design as a versatile synthetic hub. It contains the requisite cyclopentane core with the correct relative stereochemistry at multiple chiral centers and orthogonal functional groups (a lactone, an alcohol, and a protected aldehyde) that serve as handles for the sequential and stereocontrolled installation of the two characteristic prostaglandin side chains. This approach transformed a complex problem into a manageable, stepwise process.

Conceptual Workflow: The Corey Synthesis of Prostaglandins

The general logic of the Corey synthesis involves building a bicyclic system to control the stereochemistry of the cyclopentane ring, followed by functional group transformations to reveal handles for appending the α- and ω-side chains.

Sources

A Technical Guide to the Conformational Landscape of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The three-dimensional conformation of a drug molecule is intrinsically linked to its biological activity, governing its interaction with target receptors and enzymes. This guide provides an in-depth, technical methodology for the theoretical conformational analysis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a molecule with multiple flexible moieties crucial to its potential pharmacological profile. We detail a multi-tiered computational workflow, beginning with an expansive exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy evaluations with Density Functional Theory (DFT). The causality behind the selection of specific functionals, basis sets, and solvation models is explained to ensure a robust and reproducible protocol. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical calculations to understand and predict the behavior of flexible small molecules.

Introduction: The Primacy of Conformation in Drug Design

The "shape" of a molecule, or its conformation, is a critical determinant of its function. For a therapeutic agent to be effective, it must adopt a specific three-dimensional arrangement—the bioactive conformation—to bind with high affinity and selectivity to its biological target.[1] The study of these geometries and their associated energies is known as conformational analysis.[1][2]

The target molecule, this compound, possesses significant conformational flexibility arising from three primary sources:

-

Cyclopentane Ring Puckering: Unlike six-membered rings which have well-defined chair and boat forms, cyclopentane exists in a continuous state of flux between non-planar "envelope" and "twist" conformations to alleviate torsional strain.[3][4][5] This motion, known as pseudorotation, creates a complex energy landscape.[6]

-

Substituent Torsional Angles: The molecule has several rotatable single bonds, including the bond linking the cyclopentane ring to the benzoyl group, the C-C bond of the carboxylic acid, and the C-C bond between the benzoyl carbonyl and the fluorophenyl ring.

-

Carboxylic Acid Group Orientation: The orientation of the hydroxyl proton of the carboxylic acid can influence potential intramolecular hydrogen bonding.

Understanding the relative energies of the accessible conformations is paramount for predicting which shapes are most likely to exist in a biological environment and, therefore, which are available for receptor binding.[7]

Theoretical Foundations

Our approach is built on a synergistic application of Molecular Mechanics (MM) and Quantum Mechanics (QM).

-

Molecular Mechanics (MM): MM methods treat molecules as a collection of balls (atoms) connected by springs (bonds).[8] The energy is calculated using a classical "force field," which is a set of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic).[9] While computationally inexpensive and ideal for rapidly scanning a vast number of potential structures, MM methods do not explicitly model electrons and can be less accurate for systems with complex electronic effects.[8]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[10] It is based on the principle that the ground-state energy of a system is a unique functional of its electron density.[11][12] By solving the Kohn-Sham equations, DFT provides a much more accurate description of molecular energies and geometries than MM, albeit at a significantly higher computational cost.[11] The accuracy of DFT is highly dependent on the choice of the exchange-correlation functional and the basis set.[11]

The Computational Workflow: A Multi-Step Protocol

To efficiently and accurately map the conformational potential energy surface, we employ a hierarchical workflow that refines the search from a broad, low-level exploration to a focused, high-level analysis.

Figure 1: Hierarchical workflow for conformational analysis.

Step-by-Step Methodology

1. Initial Conformer Generation & Coarse Minimization (MM)

-

Protocol:

-

Generate an initial 3D structure of this compound.

-

Identify all key rotatable bonds and the degrees of freedom associated with the cyclopentane ring pucker.

-

Perform a conformational search. A mixed systematic/stochastic approach is recommended. For example, use a Monte Carlo search or a low-mode molecular dynamics simulation to explore the conformational space broadly.[1][8]

-

For each generated conformer, perform a rapid energy minimization using a molecular mechanics force field such as MMFF94, which is well-parameterized for organic molecules. This step quickly eliminates sterically hindered and other high-energy structures.

-

-

Causality: This initial, broad search is computationally inexpensive and ensures that we do not miss any significant regions of the conformational space.[8] Using MM is sufficient at this stage to obtain plausible geometries.

2. Clustering and Selection for DFT

-

Protocol:

-

Filter the MM-minimized conformers, discarding those with energies significantly higher (e.g., >15-20 kcal/mol) than the lowest-energy structure found.

-

Cluster the remaining conformers based on structural similarity (e.g., heavy-atom RMSD).

-

From each cluster, select the lowest-energy conformer as a representative. This creates a manageable set of unique, low-energy candidates for high-level QM calculations.

-

-

Causality: This step is crucial for computational efficiency. It prevents the redundant and costly optimization of nearly identical structures at the DFT level.

3. DFT Geometry Optimization

-

Protocol:

-

Take the selected unique conformers from the previous step.

-

Perform a full geometry optimization using DFT.

-

-

Recommended Level of Theory: B3LYP-D3/6-311+G(d,p)

-

Causality:

-